N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile oxide can react with an appropriate alkyne to form the isoxazole ring.
Acylation Reaction: The resulting isoxazole derivative can then undergo an acylation reaction with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition step and automated systems for the acylation reaction to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the phenyl groups, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl rings, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would result in derivatives where the halogen atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the isoxazole ring and the halogenated phenyl groups suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the halogenated phenyl groups can form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- N-(4-fluorophenyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
- N-(4-bromophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
Uniqueness
Compared to similar compounds, N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is unique due to the specific combination of the chlorophenyl and fluorophenyl groups
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-12-3-7-14(8-4-12)20-17(22)10-15-9-16(23-21-15)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTGRUWTDMLSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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